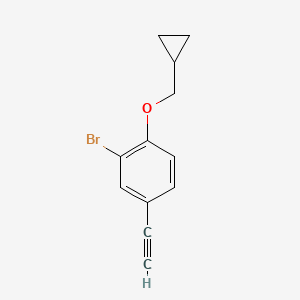![molecular formula C13H19BrN4O4S B8126173 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is a chemical compound with the molecular formula C13H19BrN4O4S. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromopyrimidine core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine-2-sulfonyl chloride with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid.
Aplicaciones Científicas De Investigación
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected piperazine ring and the bromopyrimidine core allows for interactions with various biological macromolecules, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine: Similar structure but with a chloropyrazine core instead of a bromopyrimidine core.
2-(4-Boc-1-piperazinyl)acetic acid: Contains a piperazine ring and a Boc protecting group but lacks the pyrimidine core.
Uniqueness
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is unique due to the combination of the bromopyrimidine core and the Boc-protected piperazine ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPAOHEFRFDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8126131.png)








